molecular formula C7H14ClNO2 B6216151 {2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride CAS No. 2742652-27-1

{2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride

Cat. No.: B6216151
CAS No.: 2742652-27-1
M. Wt: 179.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride is a nitrogen-containing heterocyclic compound with significant potential in various fields, including drug discovery and synthetic chemistry. This compound features a unique bicyclic structure that makes it an interesting scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-oxa-6-azabicyclo[321]octan-1-yl}methanol hydrochloride typically involves the formation of the bicyclic core through intramolecular cyclization reactionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

{2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

{2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for various applications .

Properties

CAS No.

2742652-27-1

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.